1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid is a chemical compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an azetidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .
Mechanism of Action
Target of Action
This compound is a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Mode of Action
As a biochemical reagent, it may interact with its targets in a way that facilitates the research process .
Biochemical Pathways
As a biochemical reagent, it may be involved in various biochemical pathways depending on the context of the research .
Pharmacokinetics
As a biochemical reagent, its bioavailability would depend on the specific experimental conditions .
Result of Action
As a biochemical reagent, its effects would depend on the specific experimental conditions and the context of the research .
Action Environment
As a biochemical reagent, these factors would likely depend on the specific experimental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid can be synthesized through various methods. One common approach involves the strain-release reaction of 1-azabicyclo[1.1.0]butane with tert-butyl chloroformate. This reaction typically requires the presence of a base such as triethylamine and is conducted under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azetidine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield azetidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include various azetidine derivatives, which can be further functionalized for use in medicinal chemistry and other applications .
Scientific Research Applications
1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid: Another Boc-protected azetidine derivative with similar reactivity.
Azetidine-2-carboxylic acid: Lacks the Boc protecting group but shares the azetidine core structure.
1-Fmoc-2-azetidinecarboxylic acid: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Uniqueness
1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid is unique due to its specific protecting group, which offers distinct advantages in terms of stability and ease of removal compared to other protecting groups. This makes it particularly useful in complex synthetic routes where selective deprotection is required .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJVSDZKYYXDDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394401 | |
Record name | 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159749-28-7 | |
Record name | 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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